molecular formula C24H28O3 B10961107 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan

2,5-Bis[1-(furan-2-yl)cyclohexyl]furan

Cat. No.: B10961107
M. Wt: 364.5 g/mol
InChI Key: XLFLTUDKRCMWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis[1-(furan-2-yl)cyclohexyl]furan is a structurally complex furan derivative characterized by two cyclohexyl groups substituted with furan-2-yl moieties at the 2 and 5 positions of the central furan ring. Its synthesis typically involves multi-step coupling reactions, leveraging the versatility of furan and cyclohexane precursors .

Properties

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

2,5-bis[1-(furan-2-yl)cyclohexyl]furan

InChI

InChI=1S/C24H28O3/c1-3-13-23(14-4-1,19-9-7-17-25-19)21-11-12-22(27-21)24(15-5-2-6-16-24)20-10-8-18-26-20/h7-12,17-18H,1-6,13-16H2

InChI Key

XLFLTUDKRCMWKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CO2)C3=CC=C(O3)C4(CCCCC4)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furylcyclohexanone with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[1-(furan-2-yl)cyclohexyl]furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furans, depending on the specific reagents and conditions used .

Scientific Research Applications

2,5-Bis[1-(furan-2-yl)cyclohexyl]furan has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Furan derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan rings. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan becomes evident when compared to related furan derivatives. Below is a detailed analysis:

Substituent Variations

  • Cyclopentyl(furan-2-yl)methanamine Hydrochloride : Replaces the cyclohexyl group with a cyclopentyl ring, reducing steric bulk and altering hydrophobic interactions. This smaller ring system may limit its stability in certain solvent systems compared to the cyclohexyl analog .
  • Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Hydrochloride : Incorporates a tetrahydrofuran (THF) moiety instead of a furan ring. The saturated THF ring diminishes aromatic conjugation, reducing electronic delocalization and reactivity in catalytic processes .
  • 1-[1-(Furan-2-yl)cyclohexyl]methanamine Hydrochloride : Features a repositioned functional group on the cyclohexane ring, which may affect binding affinity to biological targets due to spatial orientation differences .

Core Structural Differences

  • 2,5-Bis(hydroxymethyl)furan (BHMF) : Contains hydroxymethyl groups instead of cyclohexyl-furan substituents. The polar hydroxymethyl groups enhance solubility in aqueous media but reduce thermal stability compared to the hydrophobic cyclohexyl groups in 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan .
  • 2,5-Furandicarboxylic Acid (FDCA) : Substituted with carboxylic acid groups, FDCA is highly polar and widely used in biodegradable polymers. In contrast, the cyclohexyl-furan groups in the target compound favor applications requiring lipophilicity, such as drug delivery systems .
  • 2,5-Dimethylfuran (DMF) : Lacks functionalized substituents, limiting its utility as an intermediate in synthetic chemistry. The cyclohexyl-furan groups in the target compound provide steric hindrance and electronic modulation, enabling selective catalytic reactions .

Data Tables

Table 1: Structural and Functional Comparison of Furan Derivatives

Compound Name Core Structure Key Substituents Key Properties/Applications
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan Furan Cyclohexyl-furan High hydrophobicity, material science
2,5-Bis(hydroxymethyl)furan (BHMF) Furan Hydroxymethyl Bio-based polymers, aqueous solubility
2,5-Furandicarboxylic Acid (FDCA) Furan Carboxylic acid Biodegradable plastics
2,5-Dimethylfuran (DMF) Furan Methyl Biofuel additive
Cyclopentyl(furan-2-yl)methanamine HCl Furan + cyclopentyl Cyclopentyl, amine Medicinal chemistry (reduced steric bulk)

Biological Activity

2,5-Bis[1-(furan-2-yl)cyclohexyl]furan is a compound of increasing interest due to its potential biological activities. This article reviews its biological significance, focusing on its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The chemical structure of 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan can be represented as follows:

C15H18O2\text{C}_{15}\text{H}_{18}\text{O}_2

This compound features two furan rings attached to a cyclohexyl backbone, which is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have shown that furan derivatives exhibit significant antibacterial properties. For instance, compounds related to furan have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Furan Derivatives

CompoundBacterial StrainMIC (µg/mL)
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidE. coli64
N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amineS. aureus32
2,5-Bis[1-(furan-2-yl)cyclohexyl]furanE. coli, S. aureusTBD

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. The exact MIC for 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan requires further investigation.

Anticancer Activity

Furans are also recognized for their anticancer properties. Various derivatives have been synthesized and tested against different cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of furan derivatives, several compounds showed promising results against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

Findings:

  • Compounds with furan moieties exhibited IC50 values ranging from 5.1 µM to 22.08 µM against HepG2 and MCF-7 cells.
  • Notably, some derivatives outperformed standard chemotherapy agents like doxorubicin.

Table 2: Anticancer Activity of Furan Derivatives

CompoundCell LineIC50 (µM)
Compound AHepG26.19
Compound BMCF-75.10
Compound CHCT116TBD

These results suggest that 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan may possess significant anticancer activity, warranting further exploration.

Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives has also been documented. Certain compounds have been identified as selective COX-2 inhibitors, which are crucial in managing inflammation.

Research Insights:
In an experimental model using carrageenan-induced inflammation in rats, several furan derivatives demonstrated significant anti-inflammatory effects.

Table 3: Anti-inflammatory Activity

CompoundModelEffectiveness
Diaryl furanone derivativeRat modelHigh
N'-((5-nitrofuran-2-yl)methylene)methanesulfonohydrazideIn vitroModerate

These findings highlight the therapeutic potential of furan derivatives in treating inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.